2-Dimethylamino-6-hydroxypurine Enhances Guanine Deaminase Activity, Whereas 2,6-Diaminopurine Inhibits It
In a direct comparative study of mammalian guanine deaminase (GDA) activity, 2-dimethylamino-6-hydroxypurine functioned as an activator, enhancing guanine deamination, while its close structural analog 2,6-diaminopurine acted as an inhibitor. The inhibition constant (Ki) for 2-dimethylamino-6-hydroxypurine was 1.09 ± 0.11 μM, compared to a Ki of 1.88 ± 0.13 μM for 2,6-diaminopurine, representing a 1.72-fold lower Ki value for the activator versus the inhibitor [1]. This functional opposition—activation vs. inhibition—is a critical differentiating factor for researchers investigating purine metabolic pathways or screening for GDA modulators.
| Evidence Dimension | Guanine Deaminase Modulation (Ki) |
|---|---|
| Target Compound Data | Ki = 1.09 ± 0.11 μM (Activator) |
| Comparator Or Baseline | 2,6-Diaminopurine: Ki = 1.88 ± 0.13 μM (Inhibitor); Guanine (substrate): Km = 11.21 ± 0.11 μM |
| Quantified Difference | 1.72-fold lower Ki for 2-dimethylamino-6-hydroxypurine relative to 2,6-diaminopurine; functional switch from inhibition to activation |
| Conditions | Mammalian guanine deaminase assay; Ki derived from Lineweaver–Burk plots against guanine as substrate |
Why This Matters
This demonstrates that 2-dimethylamino-6-hydroxypurine is not merely a potency variant but exhibits a qualitatively different, activating effect on GDA, making it essential for studies requiring enzyme activation rather than inhibition.
- [1] PMC2934869 Table 1. Properties of experimentally tested compounds for mammalian guanine deaminase activity. National Center for Biotechnology Information. View Source
